molecular formula C12H21ClN2S B13790217 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride CAS No. 77529-12-5

4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride

Katalognummer: B13790217
CAS-Nummer: 77529-12-5
Molekulargewicht: 260.83 g/mol
InChI-Schlüssel: ASITZMVPVWKRNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is often used in experimental and research settings due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride typically involves a series of chemical reactions starting from readily available precursors

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired chemical transformations.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride include:

  • 4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine
  • 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-benzothiazole

Uniqueness

What sets this compound apart is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

77529-12-5

Molekularformel

C12H21ClN2S

Molekulargewicht

260.83 g/mol

IUPAC-Name

N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C12H20N2S.ClH/c1-8(2)13-7-10-4-5-12-11(6-10)14-9(3)15-12;/h8,10,13H,4-7H2,1-3H3;1H

InChI-Schlüssel

ASITZMVPVWKRNR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)CCC(C2)CNC(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.